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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

Get Quote

For researchers, scientists, and drug development professionals seeking sensitive and reliable

methods for RNA quantification, this guide provides a comprehensive validation of SYBR

Green II and compares its performance against other common fluorescent dyes. Experimental

data, detailed protocols, and workflow visualizations are presented to facilitate an informed

choice of methodology.

Performance Comparison of RNA Quantification
Dyes
The selection of a fluorescent dye for RNA quantification is critical for the accuracy and

sensitivity of downstream applications. This section compares the performance of SYBR Green

II with other widely used dyes: RiboGreen, PicoGreen, and the traditional intercalating agent,

ethidium bromide. The data presented below is a synthesis of performance characteristics

reported in various studies.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Detailed methodologies for RNA quantification using SYBR Green II and RiboGreen in a

microplate format are provided below. These protocols are optimized for accuracy and

reproducibility.

SYBR Green II RNA Quantification Protocol (Microplate
Assay)
This protocol is adapted from a validated method for quantifying nucleic acids in solution.[5][6]

Materials:

SYBR Green II dye (stock solution)

Nuclease-free water

Tris buffer (5 mM, pH 8.0) containing 0.9 mM CaCl2 and 0.9 mM MgCl2

RNA standards (e.g., ribosomal RNA) of known concentrations

DNase I, RNase-free

RNase A

Black 96-well microplate
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Microplate reader with fluorescence detection

Procedure:

Preparation of Working Solutions:

Prepare a series of RNA standards by diluting the stock RNA in the Tris buffer.

Prepare a working solution of SYBR Green II by diluting the stock solution in the Tris

buffer. The optimal dilution should be determined empirically, but a final concentration of

3.5 x 10⁻⁴ (v/v) is a good starting point.[5][6]

Sample Preparation (in triplicate):

Aliquot 1 (Total Nucleic Acids): In a microcentrifuge tube, mix your RNA sample with the

Tris buffer.

Aliquot 2 (RNA quantification): To a separate tube with your RNA sample, add DNase I to a

final concentration of approximately 5 units per µg of nucleic acid and incubate at 37°C for

30 minutes to digest DNA.

Aliquot 3 (Background Fluorescence): To a third tube, add both DNase I and RNase A to

digest all nucleic acids and determine the residual fluorescence.

Assay:

Pipette the prepared standards and sample aliquots into the wells of the black 96-well

microplate.

Add the SYBR Green II working solution to all wells.

Incubate the plate at room temperature for 5-10 minutes, protected from light.

Measurement:

Measure the fluorescence using a microplate reader with excitation at ~497 nm and

emission at ~520 nm.
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Data Analysis:

Subtract the background fluorescence (Aliquot 3) from the readings of Aliquot 1 and

Aliquot 2.

Generate a standard curve by plotting the fluorescence of the RNA standards against their

concentrations.

Determine the RNA concentration in your samples by interpolating their fluorescence

values on the standard curve.

RiboGreen RNA Quantification Protocol (Microplate
Assay)
This is a standard protocol for the widely used RiboGreen assay.[3][7]

Materials:

RiboGreen RNA Quantitation Kit (containing RiboGreen reagent, buffer, and RNA standard)

Nuclease-free water

Black 96-well microplate

Microplate reader with fluorescence detection

Procedure:

Preparation of Working Solutions:

Allow all kit components to equilibrate to room temperature.

Prepare a 1X working buffer by diluting the concentrated buffer provided in the kit with

nuclease-free water.

Prepare a working solution of RiboGreen reagent by diluting the concentrated stock 2000-

fold in the 1X working buffer for the low-range assay (1-50 ng/mL) or 200-fold for the high-

range assay (20-1000 ng/mL).[3] Protect this solution from light.
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Prepare a series of RNA standards by diluting the provided RNA standard in the 1X

working buffer.

Assay:

Pipette 100 µL of each RNA standard and unknown RNA sample into the wells of the black

96-well microplate.

Add 100 µL of the RiboGreen working solution to each well.

Mix the contents of the wells thoroughly.

Incubate the plate at room temperature for 2-5 minutes, protected from light.[8]

Measurement:

Measure the fluorescence in a microplate reader with excitation at ~500 nm and emission

at ~525 nm.

Data Analysis:

Subtract the fluorescence of a reagent blank (buffer only) from all readings.

Generate a standard curve by plotting the fluorescence of the RNA standards against their

concentrations.

Calculate the concentration of the unknown RNA samples based on the standard curve.

Visualizations
To further clarify the experimental process and the underlying mechanism of fluorescence, the

following diagrams are provided.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Experimental workflow for fluorescent dye-based RNA quantification.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Mechanism of fluorescence enhancement upon dye binding to RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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